N-(3-chlorophenyl)-N'-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-(3-chlorophenyl)-N'-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea involves intricate chemical reactions. One method involves the reaction of 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde with monosubstituted ureas, leading to cis-(Z) and trans-(E)-N-(2,4-dioxothiazolidin-5-ylidenemethyl)ureas through rearrangement involving oxide ion transfer (Spitsyn & Vdovichenko, 2006). Another synthetic pathway involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a delicate balance of intermolecular forces and geometric arrangements. For instance, the synthesis and structure analysis of N-aryl-N′-(5-benzoruyl-1,3,4-thiadiazole-2-yl) ureas under microwave irradiation highlight the efficiency and the structural outcomes of such synthetic methods (Quan Zheng-jun, 2007).
Chemical Reactions and Properties
Chemical reactions involving this compound class often exhibit cis-(Z)-trans-(E) isomerism, as seen in the rearrangement reactions with oxide ion transfer (Spitsyn & Vdovichenko, 2006). Moreover, the biological activity tests of synthesized compounds reveal their potential as plant growth regulators, demonstrating the chemical's functional versatility beyond its structural complexity (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Physical Properties Analysis
While specific research on the physical properties of this compound is scarce, related compounds' studies suggest that such molecules often possess unique spectroscopic signatures and crystalline behaviors that can be explored for various scientific applications. For example, the synthesis and crystal structure analysis of related compounds offer insights into the molecular geometries and intermolecular interactions that define their physical state and stability (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Properties Analysis
The chemical properties of compounds like this compound are closely tied to their molecular structure and synthesis pathways. Studies indicate that these compounds can undergo various chemical reactions, leading to diverse biological activities and potential applications in fields such as agriculture and pharmacology, albeit beyond the scope of drug use and dosage discussions (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-16(2)7-11-13(12(21)8-16)23-15(19-11)20-14(22)18-10-5-3-4-9(17)6-10/h3-6H,7-8H2,1-2H3,(H2,18,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQPYPAOYKTOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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